molecular formula C9H9F3O2S B2555251 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid CAS No. 950604-92-9

2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid

Cat. No.: B2555251
CAS No.: 950604-92-9
M. Wt: 238.22
InChI Key: MLWHMDCYFOWRDR-UHFFFAOYSA-N
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Description

2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid is an organic compound with the molecular formula C10H9F3O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoromethyl group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions, such as high-pressure reactors, may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-[5-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid is unique due to the presence of both the thiophene ring and the trifluoromethyl group. The thiophene ring imparts aromaticity and sulfur-containing properties, while the trifluoromethyl group enhances electron-withdrawing effects, making the compound highly reactive and versatile in various chemical reactions.

Properties

IUPAC Name

2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c1-8(2,7(13)14)5-3-4-6(15-5)9(10,11)12/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHMDCYFOWRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(S1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950604-92-9
Record name 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid
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